

molecular weight and formula of Boc-PEG1-PPG2-C2-azido

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Compound of Interest

Compound Name: Boc-PEG1-PPG2-C2-azido

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An In-depth Technical Guide to Boc-PEG1-PPG2-C2-azido

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-PEG1-PPG2-C2-azido**, a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Boc-PEG1-PPG2-C2-azido is a versatile chemical tool characterized by a tert-butoxycarbonyl (Boc) protecting group at one terminus and a reactive azide group at the other. The central core consists of a flexible linker composed of a single polyethylene glycol (PEG) unit, two polypropylene glycol (PPG) units, and a two-carbon (C2) spacer. This combination of hydrophilic (PEG and PPG) and hydrophobic (alkyl) elements enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Based on a plausible interpretation of its nomenclature, the chemical structure, molecular formula, and molecular weight have been determined.

Table 1: Molecular Properties of Boc-PEG1-PPG2-C2-azido



Property	Value
Chemical Formula	C15H30N4O5
Molecular Weight	346.43 g/mol
Chemical Structure	See Figure 1
Class	Heterobifunctional PROTAC Linker
Functional Groups	Boc-protected amine, Azide, PEG, PPG, Ether

Note: The exact isomeric structure may vary depending on the synthetic route. The provided data is based on a representative linear structure.

Figure 1: Plausible Chemical Structure of Boc-PEG1-PPG2-C2-azido

Caption: Plausible structure of **Boc-PEG1-PPG2-C2-azido**.

Experimental Protocols General Synthesis of a Boc-Protected PEG-Azide Linker

This protocol outlines a general synthetic route for a Boc-protected, azide-terminated linker, which can be adapted for the synthesis of **Boc-PEG1-PPG2-C2-azido**. The synthesis typically involves a multi-step process starting from commercially available PEG and PPG building blocks.

Materials:

- Appropriate PEG and PPG starting materials (e.g., amino-PEG-OH, PPG-diol)
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Sodium azide (NaN₃)



- p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
- Sodium hydride (NaH)
- Appropriate solvents (e.g., THF, DMF)
- Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

- Boc Protection: The initial amine-containing building block is dissolved in a suitable solvent like DCM. A base such as TEA or DIPEA is added, followed by the dropwise addition of Boc₂O. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The Boc-protected intermediate is then purified.
- Chain Elongation (PEG/PPG addition): The PEG and PPG units are sequentially added. This
 can be achieved through Williamson ether synthesis, where a hydroxyl group is
 deprotonated with a strong base like NaH, followed by reaction with a tosylated or mesylated
 PEG/PPG block.
- Introduction of the Azide Group: The terminal hydroxyl group of the assembled linker is first
 converted to a good leaving group by reaction with TsCl or MsCl in the presence of a base.
 The resulting tosylate or mesylate is then reacted with an excess of sodium azide in a polar
 aprotic solvent like DMF at an elevated temperature to yield the final azide-terminated linker.
- Purification: After each step, the product is purified, typically by extraction and silica gel column chromatography, to ensure the high purity required for subsequent applications.

PROTAC Synthesis via Click Chemistry

The azide functionality of **Boc-PEG1-PPG2-C2-azido** allows for its efficient conjugation to an alkyne-modified ligand for the protein of interest (POI) or the E3 ligase via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

Materials:

Boc-PEG1-PPG2-C2-azido



- Alkyne-functionalized ligand (for POI or E3 ligase)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Suitable solvent system (e.g., a mixture of t-butanol and water)

Procedure:

- The alkyne-containing ligand and Boc-PEG1-PPG2-C2-azido are dissolved in the chosen solvent system.
- A freshly prepared aqueous solution of sodium ascorbate is added, followed by the addition of an aqueous solution of CuSO₄.
- The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by LC-MS.
- Upon completion, the crude product is purified, typically by preparative HPLC, to yield the Boc-protected PROTAC precursor.
- The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to liberate the free amine, which can then be coupled to the second ligand to complete the PROTAC synthesis.

Role in PROTAC Technology and Signaling Pathways

Boc-PEG1-PPG2-C2-azido serves as a crucial component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.

The PROTAC Mechanism of Action

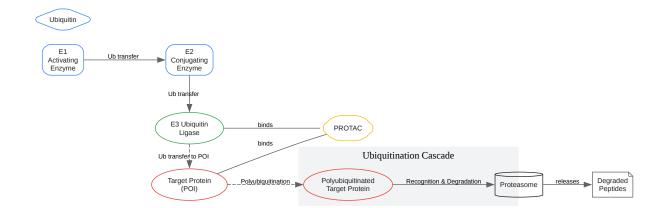




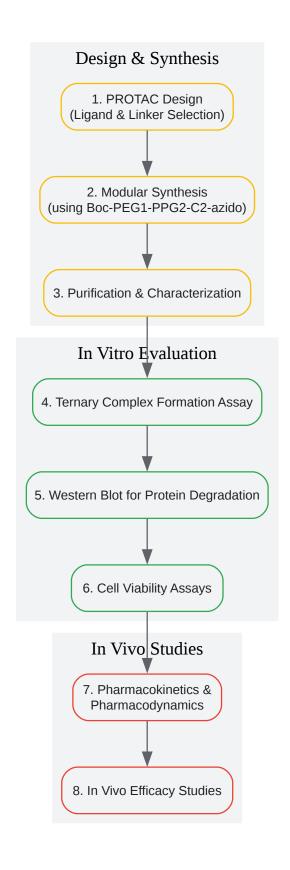


The fundamental principle of PROTAC action is to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.









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